Oxybutynin is a pharmaceutical compound widely used for the treatment of various bladder conditions, such as overactive bladder, neurogenic bladder, and enuresis. It is known for its anticholinergic and antispasmodic properties, which help in managing involuntary bladder contractions. Oxybutynin undergoes metabolic transformations in the body, leading to the formation of active metabolites like N-desethyl-oxybutynin and oxybutynin N-oxide. These metabolites play a crucial role in the drug's efficacy and safety profile4.
Oxybutynin has been clinically proven to be effective in the management of reflex neurovesical dysfunction, enuresis, and bladder spasm. Its dual action as an anticholinergic and muscle relaxant makes it a valuable therapeutic agent in these conditions. Controlled clinical studies have documented the synergistic effects of oxybutynin, which contribute to its high efficacy in treating these bladder-related disorders2.
In cases of bladder reconstruction, such as gastrocystoplasty, oxybutynin has shown a beneficial effect. A reported case demonstrated the drug's ability to improve the function of a gastric neobladder, indicating a direct action on gastric smooth muscle. This suggests that oxybutynin's therapeutic effects may extend beyond the urinary bladder to other smooth muscle tissues involved in reconstructive procedures3.
The metabolism of oxybutynin has been studied in rat liver preparations, where it was found to be rapidly metabolized into primary oxidation products, including N-desethyl oxybutynin and oxybutynin N-oxide. The identification of these metabolites was facilitated by the use of deuterium substitution and gas chromatographic mass spectrometric analysis. Understanding the metabolism of oxybutynin is crucial for optimizing its therapeutic use and minimizing potential side effects4.
Oxybutynin N-oxide is classified as an antimuscarinic agent and is recognized as an impurity in formulations of oxybutynin. Its molecular formula is , with a molecular weight of approximately 373.49 g/mol . This compound is part of a broader class of drugs that inhibit the action of acetylcholine at muscarinic receptors, thereby reducing bladder contractions.
Oxybutynin N-oxide is formed through the metabolic oxidation of oxybutynin. The synthesis involves several pathways:
The molecular structure of oxybutynin N-oxide features a tertiary amine that has been oxidized to form an N-oxide. The compound retains the cyclohexyl group characteristic of oxybutynin, contributing to its pharmacological properties. Key structural features include:
The structural analysis can be conducted using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds .
Oxybutynin N-oxide participates in various chemical reactions primarily associated with its metabolic pathways:
Oxybutynin N-oxide exhibits several distinct physical and chemical properties:
These properties are essential for understanding how the compound behaves in biological systems and during pharmaceutical processing.
Oxybutynin N-oxide serves several important roles in scientific research and clinical applications:
Oxybutynin N-Oxide is a defined oxidative metabolite and degradation product of the antimuscarinic agent oxybutynin. Its systematic IUPAC name is 4-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy-N,N-diethylbut-2-yn-1-amine oxide, reflecting its core chemical architecture [6] [8]. The molecular formula is C₂₂H₃₁NO₄, corresponding to a molecular weight of 373.49 g/mol [6] [9].
The structure retains the key features of the parent oxybutynin molecule: a tertiary amine converted to an N-oxide, a propargylic ester linkage, and a cyclohexylphenylglycolate moiety featuring a chiral carbon atom (α-phenyl-α-cyclohexylglycolic acid ester). The stereochemistry at this chiral center (the carbon bearing the hydroxy and cyclohexyl groups) is typically racemic, mirroring the racemic nature of the parent drug oxybutynin hydrochloride used therapeutically [6]. The N-oxide functionality introduces a significant dipole moment, substantially altering the molecule's electronic distribution and polarity compared to oxybutynin.
Table 1: Key Molecular Descriptors of Oxybutynin N-Oxide
Property | Value/Description | Source |
---|---|---|
IUPAC Name | 4-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy-N,N-diethylbut-2-yn-1-amine oxide | [6] [8] |
CAS Registry Number | 80976-68-7 | [2] [6] [9] |
Molecular Formula | C₂₂H₃₁NO₄ | [6] [9] |
Molecular Weight | 373.49 g/mol | [6] [9] |
SMILES Notation | CCN+(CC)CC#CCOC(=O)C(O)(C1CCCCC1)c2ccccc2 | [6] [9] |
Chiral Centers | One (at the α-carbon of the glycolic acid moiety) | [6] |
Oxybutynin N-Oxide exhibits significant thermal and chemical instability due to the inherent reactivity of the tertiary propargylamine N-oxide functional group. This instability is particularly relevant in the context of transdermal patch formulations, where oxybutynin free base is used, and oxidative conditions can prevail [1] [3] [6].
The primary degradation pathway involves a prototropic rearrangement (a concerted [2,3]-sigmatropic shift or a stepwise process initiated by proton transfer). This rearrangement converts the N-oxide directly into an enaminoketone degradation product, identified as (3E)-4-(N,N-diethylamino)-2-oxo-3-buten-1-yl 1-cyclohexyl-1-phenylglycolate (denoted Oxy-EK) [1] [3] [5]. This transformation occurs under relatively mild conditions and is a key indicator of oxidative instability in oxybutynin free base-containing formulations like transdermal patches.
Table 2: Key Degradation Pathways and Products of Oxybutynin N-Oxide
Stress Factor | Primary Degradation Product | Mechanism | Significance |
---|---|---|---|
Thermal Energy | (3E)-4-(N,N-diethylamino)-2-oxo-3-buten-1-yl 1-cyclohexyl-1-phenylglycolate (Oxy-EK) | Prototropic Rearrangement of N-oxide | Major pathway in solid-state and formulations; forms a UV-detectable enaminoketone [1] [3] [6] |
Strong Heating | 2-Oxo-3-butenyl-2-cyclohexyl-2-phenylglycolate | Thermolysis (Loss of diethylamine) | Observed during gas chromatographic analysis or excessive heating [6] |
Acidic Conditions | α-Cyclohexylmandelic Acid (CHMA) + 4-(Diethylamino)-2-butyn-1-ol N-Oxide | Hydrolysis of ester bond | Competes with rearrangement; common hydrolytic pathway [1] [6] |
The formation of Oxy-EK is chemically significant as it introduces an α,β-unsaturated enaminoketone system (a potential Michael acceptor). However, studies using the Ames test confirmed that Oxy-EK itself lacks mutagenic activity at non-toxic concentrations, even in the presence of metabolic activation [1] [3]. Its formation kinetics are temperature-dependent, making thermal control critical during the manufacture and storage of oxybutynin free-base formulations.
The conversion of the tertiary amine in oxybutynin to the N-oxide in Oxybutynin N-Oxide profoundly impacts its physicochemical properties, particularly polarity, solubility, and partitioning behavior.
Oxybutynin N-Oxide is significantly more polar and hydrophilic than its parent compound, oxybutynin free base. This is a direct consequence of the highly polar N-oxide group (N⁺–O⁻), which enhances hydrogen-bonding capacity and water solubility [6]. Experimental data indicates solubility in polar organic solvents like methanol (slight) and chloroform (slight), but quantitative aqueous solubility values (e.g., in mg/mL) were not explicitly provided in the analyzed sources [6] [9].
The partition coefficient (log P), a measure of lipophilicity, is markedly lower for Oxybutynin N-Oxide compared to oxybutynin free base. While specific log P values were not reported, the structural change from a lipophilic tertiary amine (log P ~ 1.83 for oxybutynin) to a highly polar N-oxide implies a substantial decrease in log P, likely by several log units. This is corroborated by its behavior in chromatographic systems and its identification primarily in aqueous biological matrices (urine) after oxybutynin administration [5] [7].
Table 3: Comparative Physicochemical Properties of Oxybutynin Free Base and Oxybutynin N-Oxide
Property | Oxybutynin Free Base | Oxybutynin N-Oxide | Implication |
---|---|---|---|
Tertiary Amine Group | -N(CH₂CH₃)₂ (Neutral, lipophilic) | -N⁺(CH₂CH₃)₂O⁻ (Charged, polar) | Drastic increase in polarity and hydrogen bonding [5] [6] [7] |
Estimated log P | ~1.83 (High lipophilicity) | Significantly lower (High hydrophilicity) | Reduced passive membrane permeability [5] [7] |
Aqueous Solubility | Low | Moderate/High (inferred) | Favors dissolution in biological fluids [6] |
Bioavailability Pathway | High passive transdermal/diffusional permeability | Low passive permeability; likely requires transporters or forms via local metabolism | Explains presence as metabolite, not primary absorbed form [5] [7] |
The increased hydrophilicity and reduced lipophilicity of Oxybutynin N-Oxide compared to oxybutynin free base have direct implications for bioavailability:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1